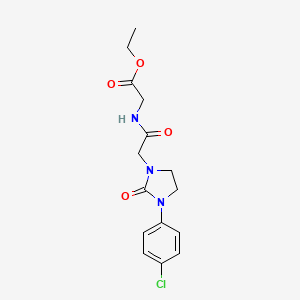
Ethyl 2-(2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamido)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamido)acetate, also known as ECA, is a chemical compound that has been extensively studied for its potential applications in scientific research. ECA is a white crystalline powder that is soluble in water and has a molecular formula of C14H16ClN3O4.
Applications De Recherche Scientifique
Antimicrobial Activity
This compound has been studied for its potential as an antimicrobial agent. Derivatives of thiazole, which is structurally similar to the compound , have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . The presence of the chlorophenyl group may enhance this activity, making it a candidate for developing new antimicrobial drugs.
Antifungal Applications
In addition to its antibacterial properties, thiazole derivatives have also been screened for antifungal activities . The compound’s potential effectiveness against fungal pathogens could lead to the development of new antifungal medications, particularly for resistant strains of fungi.
Antitumor and Cytotoxic Properties
Compounds with a thiazole ring have been observed to possess antitumor and cytotoxic activities . Research into the specific compound Ethyl 2-(2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamido)acetate could uncover new pathways for cancer treatment, especially considering the structural implications of the chlorophenyl moiety.
Neuroprotective Effects
Thiazole derivatives are known to have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases . The compound’s ability to cross the blood-brain barrier and protect neural tissue makes it a subject of interest in neuroscience research.
Anti-inflammatory and Analgesic Uses
The anti-inflammatory and analgesic properties of thiazole derivatives make them suitable for pain management and inflammation control . This compound could potentially be used to develop new pain relief medications with fewer side effects.
Role in Metabolic Processes
Thiazoles are naturally found in Vitamin B1 (thiamine), which is essential for energy metabolism and neurotransmitter synthesis . The compound could be explored for its role in metabolic processes, possibly leading to nutritional supplements or metabolic disorder treatments.
Each of these applications offers a unique avenue for scientific research and potential therapeutic development. The compound’s diverse biological activities make it a valuable subject for further study in medicinal chemistry.
Antiviral Drug Development
Thiazole derivatives have been identified to possess antiviral activities, including anti-HIV activity . The structural features of the compound, such as the chlorophenyl group, could be pivotal in the design of new antiviral drugs that target specific stages of viral replication or protein synthesis.
Enzyme Inhibition for Disease Treatment
The compound has potential as an enzyme inhibitor, which is a common strategy in drug development for diseases like hypertension and diabetes . For instance, thiazole derivatives have been shown to inhibit bacterial DNA gyrase B, an enzyme essential for bacterial DNA replication . This type of application could lead to new treatments for bacterial infections that are resistant to current antibiotics.
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various receptors, indicating a potential for diverse biological activity .
Mode of Action
It’s worth noting that compounds with similar structures have been found to bind with high affinity to multiple receptors, which can lead to a variety of biological effects .
Result of Action
Similar compounds have shown a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Propriétés
IUPAC Name |
ethyl 2-[[2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O4/c1-2-23-14(21)9-17-13(20)10-18-7-8-19(15(18)22)12-5-3-11(16)4-6-12/h3-6H,2,7-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJECNMAPXHWPGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CN1CCN(C1=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamido)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2449214.png)
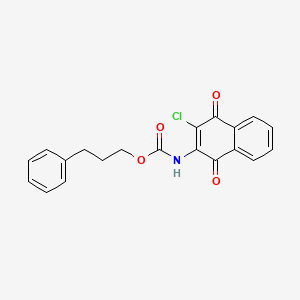
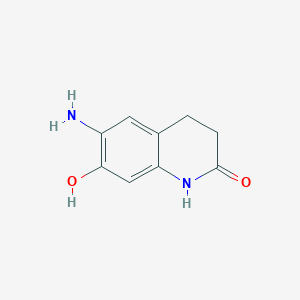

![2-Phenylmethoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide](/img/structure/B2449221.png)


![5-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid](/img/structure/B2449229.png)
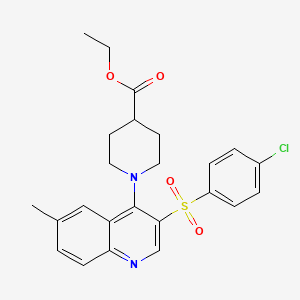
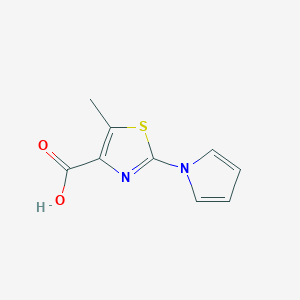
![ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate hydrochloride](/img/structure/B2449234.png)
![N-(4-chlorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2449235.png)
![2-[(mesitylmethyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine](/img/structure/B2449236.png)
![tert-butyl N~5~-[(4-methylphenyl)sulfonyl]-L-ornithinate](/img/no-structure.png)